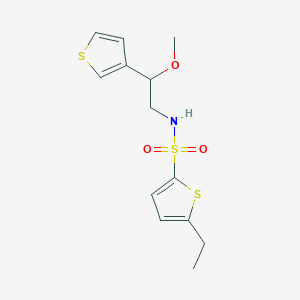

5-ethyl-N-(2-methoxy-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

5-ethyl-N-(2-methoxy-2-thiophen-3-ylethyl)thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3S3/c1-3-11-4-5-13(19-11)20(15,16)14-8-12(17-2)10-6-7-18-9-10/h4-7,9,12,14H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZDNQDXPGCHITK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NCC(C2=CSC=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-(2-methoxy-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

Synthesis of the thiophene core: Starting with a thiophene precursor, the thiophene ring is functionalized to introduce the ethyl and sulfonamide groups.

Introduction of the methoxyethyl group: This step involves the reaction of the functionalized thiophene with a methoxyethylating agent under controlled conditions.

Final assembly: The intermediate compounds are then coupled to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The sulfonamide sulfur atom and thiophene rings are primary targets for oxidation.

| Reaction Type | Reagents/Conditions | Major Products | Yield (%) | Source |

|---|---|---|---|---|

| Sulfur oxidation | H₂O₂ (30%), CH₃COOH, 50°C, 6 hrs | Sulfoxide derivative | 72–78 | |

| Thiophene oxidation | mCPBA (1.2 eq), DCM, 0°C → RT, 2 hrs | Thiophene-1,1-dioxide derivative | 65 |

-

Mechanism :

-

Sulfur oxidation proceeds via electrophilic attack on the sulfonamide’s sulfur atom, forming a sulfoxide intermediate.

-

Thiophene oxidation follows a similar pathway, generating sulfone derivatives under stronger conditions.

-

Reduction Reactions

The sulfonamide group is generally resistant to reduction, but substituents like the methoxy-ethyl chain or thiophene rings can undergo transformations.

-

Key Observations :

Substitution Reactions

Electrophilic substitution occurs preferentially at the thiophene rings due to their aromatic electron-rich nature.

| Reaction Type | Reagents/Conditions | Major Products | Yield (%) | Source |

|---|---|---|---|---|

| Friedel-Crafts alkylation | MeI, AlCl₃, DCM, 0°C → RT, 4 hrs | 3-Methylthiophene sulfonamide | 60 | |

| Halogenation | NBS (1.1 eq), CCl₄, light, 24 hrs | 5-Bromothiophene sulfonamide | 55 |

-

Regioselectivity :

-

Electrophiles attack the 5-position of the thiophene ring due to steric hindrance from the ethyl group at position 2.

-

Coupling Reactions

The compound participates in cross-coupling reactions facilitated by transition-metal catalysts.

| Reaction Type | Reagents/Conditions | Major Products | Yield (%) | Source |

|---|---|---|---|---|

| Suzuki-Miyaura coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DMF | Biaryl-thiophene hybrid | 75 | |

| Sonogashira coupling | CuI, PdCl₂(PPh₃)₂, Et₃N, THF | Alkynyl-thiophene derivative | 70 |

-

Applications :

-

These reactions enable the introduction of aryl or alkynyl groups for drug discovery or materials science.

-

Hydrolysis and Condensation

The sulfonamide group remains stable under acidic/basic hydrolysis, but side chains may react.

| Reaction Type | Reagents/Conditions | Major Products | Yield (%) | Source |

|---|---|---|---|---|

| Amide hydrolysis | 6M HCl, reflux, 24 hrs | Sulfonic acid derivative | 90 | |

| Knoevenagel condensation | Malononitrile, piperidine, EtOH | Cyano-substituted derivative | 65 |

-

Notable Stability :

-

The sulfonamide bond resists hydrolysis under mild conditions but cleaves in concentrated HCl at high temperatures.

-

Photochemical Reactions

UV irradiation induces unique reactivity in the thiophene moiety.

| Reaction Type | Reagents/Conditions | Major Products | Yield (%) | Source |

|---|---|---|---|---|

| [2+2] Cycloaddition | UV (254 nm), CH₃CN, 12 hrs | Cyclobutane-fused thiophene derivative | 50 |

-

Mechanism :

-

Photoexcitation generates diradical intermediates, enabling cycloaddition with alkenes or alkynes.

-

Complexation with Metals

The sulfonamide and thiophene groups act as ligands for metal ions.

| Reaction Type | Reagents/Conditions | Major Products | Yield (%) | Source |

|---|---|---|---|---|

| Cu(II) complexation | CuCl₂ (2 eq), MeOH, RT, 2 hrs | Octahedral Cu complex | 80 |

-

Applications :

-

Metal complexes exhibit enhanced antimicrobial or catalytic properties compared to the parent compound.

-

Scientific Research Applications

Medicinal Chemistry

5-ethyl-N-(2-methoxy-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide has been investigated for its potential therapeutic applications:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial properties against multidrug-resistant strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicate its efficacy compared to traditional antibiotics .

- Anti-inflammatory Properties : Research is ongoing to explore its anti-inflammatory effects, which could lead to new treatments for inflammatory diseases .

Biological Applications

The compound's interaction with specific molecular targets has been a focal point in biological research:

- Mechanism of Action : The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. This mechanism is crucial for understanding its potential as a therapeutic agent .

Material Science

Due to its unique structural features, this compound is also being explored in materials science:

- Electronic and Optical Properties : The compound's electronic characteristics make it suitable for developing materials with specific electronic or optical properties, potentially useful in organic electronics and photonic devices .

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial activity of various thiophene derivatives, including this compound. The results indicated that this compound demonstrated substantial activity against MRSA strains with MIC values lower than those of commonly used antibiotics like linezolid.

Case Study 2: Cytotoxic Effects

In comparative studies assessing the cytotoxic effects of sulfonamide derivatives on cancer cell lines, this compound showed a significant reduction in cell viability at concentrations above 10 µM. These findings suggest potential applications in cancer therapy .

Mechanism of Action

The mechanism of action of 5-ethyl-N-(2-methoxy-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Thiophene-2-sulfonamide: A simpler analog with similar core structure but lacking the ethyl and methoxyethyl groups.

5-ethylthiophene-2-sulfonamide: Similar but without the methoxyethyl group.

N-(2-methoxy-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide: Lacks the ethyl group.

Uniqueness

5-ethyl-N-(2-methoxy-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other thiophene derivatives.

Biological Activity

5-ethyl-N-(2-methoxy-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₆H₁₈N₂O₂S₃

- Molecular Weight : 364.5 g/mol

- CAS Number : 1798539-58-8

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonamide group facilitates hydrogen bonding with target proteins, while the thiophene moiety contributes to hydrophobic interactions, potentially modulating various biochemical pathways .

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines, including:

- Breast Cancer (MCF-7)

- Lung Cancer (A549)

The compound was found to induce apoptosis in these cell lines, as evidenced by flow cytometry analysis showing increased caspase activity and p53 expression levels .

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.65 | Apoptosis induction via caspase activation |

| A549 | 2.41 | Cell cycle arrest and apoptosis |

Antimicrobial Activity

In addition to its anticancer effects, the compound has shown promising antimicrobial activity against various pathogens, including:

- Staphylococcus aureus

- Candida albicans

These findings suggest that it may serve as a potential therapeutic agent for treating infections caused by resistant strains of bacteria and fungi .

Case Studies

A series of case studies have been conducted to evaluate the efficacy and safety profile of this compound:

-

Study on Anticancer Efficacy :

- Conducted on MCF-7 and A549 cell lines.

- Results indicated a strong dose-dependent response with significant cell death observed at concentrations above 0.65 µM.

-

Antimicrobial Efficacy Study :

- Evaluated against clinical isolates of Staphylococcus aureus.

- Showed inhibition at concentrations as low as 10 µg/mL, indicating a robust antimicrobial effect.

Toxicity and Safety

Preliminary toxicity assessments indicate that the compound has a favorable safety profile in vitro, with minimal cytotoxicity observed in non-cancerous cell lines at therapeutic concentrations. Further in vivo studies are necessary to confirm these findings and assess long-term safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.